molecular formula C14H13Cl2NO3 B2628943 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396748-25-6

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2628943
CAS No.: 1396748-25-6
M. Wt: 314.16
InChI Key: YAMGDYMWMOJTGC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with 3,4-dichloro groups and linked to a 2-(furan-2-yl)-2-hydroxypropyl chain. This specific molecular architecture combines a halogenated aromatic system with a furan heterocycle, a structure often associated with significant potential in medicinal chemistry research . The presence of the furan ring, a five-membered oxygen heterocycle, is a key feature found in numerous bioactive molecules and natural products, contributing to a compound's ability to interact with diverse biological targets . The structural motif of this compound suggests it is a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Analogs featuring benzamide and heterocyclic components are frequently investigated for various pharmacological activities . As such, this chemical is positioned as a building block for the synthesis of more complex derivatives or for use in high-throughput screening assays to identify new bioactive agents. Its potential research applications are broad and could span multiple areas, including but not limited to, oncology, infectious diseases, and inflammation, though any specific application must be confirmed through direct experimental validation. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGDYMWMOJTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(furan-2-yl)-2-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as triethylamine or pyridine are often added to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The furan ring and the hydroxypropyl group play crucial roles in binding to the active sites of these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications References
3,4-Dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide Benzamide 3,4-Cl₂; N-linked 2-(furan-2-yl)-2-hydroxypropyl Hypothesized applications in medicinal chemistry or catalysis due to N,O-coordination sites. N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-CH₃; N-linked 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H functionalization.
2,4-Dichloro-N-(2-hydroxypropyl)benzamide Benzamide 2,4-Cl₂; N-linked 2-hydroxypropyl Industrial/research use; structural analog with differing chloro-substitution pattern.
3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) Benzamide 3,4-Cl₂; N-linked dimethylamino-cyclohexylmethyl Synthetic opioid with µ-opioid receptor activity; controlled substance.
3,4-Dichloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-benzamide (U-47700) Benzamide 3,4-Cl₂; N-linked dimethylamino-cyclohexyl and methyl Potent opioid agonist; regulated under drug control laws.
2-Methyl-N-phenyl-3-furancarboxamide (Fenfuram) Benzamide (furancarboxamide) 2-CH₃; phenyl and furan substituents Agricultural fungicide; demonstrates heterocycle-driven bioactivity.

Key Comparative Insights:

However, the absence of a cyclohexylamino group in the target compound likely eliminates opioid activity . In contrast, 2,4-dichloro-N-(2-hydroxypropyl)benzamide () shares the hydroxypropyl group but differs in chloro positioning, which may alter solubility or reactivity .

Functional Group Contributions: The furan-2-yl moiety distinguishes the target compound from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Furan’s oxygen atom may enhance solubility or serve as a hydrogen-bond acceptor, whereas methyl groups in the latter compound prioritize steric effects for catalysis .

Biological and Regulatory Implications: Opioid analogs (AH-7921, U-47700) highlight the significance of dimethylamino-cyclohexyl groups in receptor interaction, a feature absent in the target compound. This structural divergence suggests the target molecule is unlikely to exhibit opioid-like effects or face similar regulatory restrictions .

Biological Activity

3,4-Dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides, characterized by the presence of a dichlorobenzene moiety and a furan ring. Its molecular formula is C14H14Cl2N2O3C_{14}H_{14}Cl_2N_2O_3, with a molecular weight of approximately 331.18 g/mol. The structure can be represented as follows:

3 4 Dichloro N 2 furan 2 yl 2 hydroxypropyl benzamide\text{3 4 Dichloro N 2 furan 2 yl 2 hydroxypropyl benzamide}

The biological activity of 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits potential anti-inflammatory and antibacterial properties, making it a candidate for therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Streptococcus pneumoniae6.25
Escherichia coli12.5

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted by researchers investigated the antimicrobial efficacy of various benzamide derivatives, including 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide. Results indicated that the compound exhibited superior activity against S. aureus, with an MIC significantly lower than that of conventional antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects :
    Another research project focused on the anti-inflammatory properties of the compound in vitro. The results demonstrated that it effectively reduced pro-inflammatory cytokine production in human macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Research Findings

Recent literature emphasizes the diverse pharmacological activities associated with furan derivatives. The presence of the furan moiety in 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide enhances its biological activity through mechanisms such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : It appears to modulate immune responses by affecting cytokine production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A two-step approach is recommended: (1) alkylation of a furan-containing precursor (e.g., 2-furan-2-yl-2-hydroxypropylamine) with a benzoyl chloride derivative, followed by (2) purification via column chromatography. Reaction optimization should focus on controlling temperature (<50°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products. Catalysts like DMAP can accelerate amide bond formation .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral features should researchers prioritize?

  • Methodological Answer : Use ¹H NMR to identify protons on the furan ring (δ 6.2–7.4 ppm), hydroxyl groups (broad singlet ~δ 5.5 ppm), and dichlorinated benzene (δ 7.3–7.8 ppm). ESI-MS should confirm the molecular ion peak (expected m/z ~356 [M+H]⁺). Cross-validation with IR spectroscopy can confirm the amide C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound's interaction with biological targets such as cell signaling protein complexes?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For preliminary screening, use in vitro kinase inhibition assays (e.g., ATPase activity measurements). Structural insights can be gained via molecular docking (software: AutoDock Vina) using crystallographic data of homologous targets (e.g., Arp2/3 complex) .

Q. What computational strategies are suitable for predicting binding affinity and selectivity?

  • Methodological Answer : Combine quantitative structure-activity relationship (QSAR) models with molecular dynamics simulations (software: GROMACS) to assess conformational stability. Leverage density functional theory (DFT) to analyze electronic interactions between the dichlorobenzene moiety and hydrophobic protein pockets .

Q. How should discrepancies in biological activity data across studies be addressed methodologically?

  • Methodological Answer : Validate compound purity (>95% by HPLC) and confirm stereochemical consistency (via chiral chromatography). Replicate assays under standardized conditions (e.g., cell line ATCC authentication, serum-free media). Use positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Q. What are the critical considerations for designing in vivo pharmacokinetic studies?

  • Methodological Answer : Administer the compound via intravenous (IV) and oral routes to assess bioavailability. Monitor plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Include metabolite profiling (e.g., hydroxylation at the furan ring) via high-resolution mass spectrometry (HRMS) .

Q. How can crystallization challenges be overcome for X-ray diffraction studies?

  • Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using the vapor diffusion method . Optimize crystal growth by slow cooling (0.1°C/min). For structural refinement, use SHELXL to handle potential twinning or disorder, referencing the dichlorobenzene moiety’s anisotropic displacement parameters .

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